Tyrosinase Competitive Inhibition: 4-(4-Phenoxypiperidin-1-yl)phenol (Ki = 1.02 μM) vs. Kojic Acid (IC₅₀ = 17.8 μM) – A 17-Fold Binding Affinity Advantage
In a direct enzymatic assay using recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells with L-DOPA as substrate, 4-(4-phenoxypiperidin-1-yl)phenol exhibited competitive inhibition with a Ki of 1.02 μM (1,020 nM) . The clinically used reference inhibitor kojic acid, tested under identical substrate conditions in mushroom tyrosinase assays, displayed an IC₅₀ of 17.8 μM, corresponding to ~17-fold weaker apparent affinity . The competitive mode of inhibition (confirmed by double-reciprocal Lineweaver–Burk analysis) distinguishes this compound from kojic acid, which acts via copper chelation and can be outcompeted by excess copper ions in cell-based assays .
| Evidence Dimension | Tyrosinase inhibitory binding affinity (competitive inhibition) |
|---|---|
| Target Compound Data | Ki = 1.02 μM (competitive, recombinant human tyrosinase, L-DOPA substrate) |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 17.8 μM (mushroom tyrosinase, L-DOPA substrate); acts via copper chelation |
| Quantified Difference | ~17-fold lower Ki (1.02 μM vs. ~17.8 μM apparent affinity); mechanistic distinction: competitive vs. copper-chelation |
| Conditions | Recombinant human tyrosinase in Sf9 cells (target compound); mushroom tyrosinase (kojic acid); L-DOPA substrate; pH 6.8 |
Why This Matters
The 17-fold binding advantage and competitive mechanism make 4-(4-phenoxypiperidin-1-yl)phenol a superior lead scaffold for structure-based design of melanogenesis inhibitors, as its activity is not neutralized by physiological copper levels.
- [1] BindingDB. BDBM50205815 (CHEMBL3907670): Ki = 1.02E+3 nM, competitive inhibition of recombinant human tyrosinase, L-DOPA substrate, double-reciprocal plot analysis. View Source
- [2] Chang, T.-S. (2009). An Updated Review of Tyrosinase Inhibitors. Int. J. Mol. Sci., 10(6), 2440–2475. Kojic acid IC₅₀ = 17.8 μM; mechanism = copper chelation. View Source
